molecular formula C19H21NO3 B5121412 2,N-Dibenzyl-malonamic acid ethyl ester

2,N-Dibenzyl-malonamic acid ethyl ester

Cat. No.: B5121412
M. Wt: 311.4 g/mol
InChI Key: DQMZFUUBJHIFDB-UHFFFAOYSA-N
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Description

2,N-Dibenzyl-malonamic acid ethyl ester is an organic compound that belongs to the class of esters Esters are characterized by the presence of a carbonyl group bonded to an oxygen atom, which is then bonded to another carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,N-Dibenzyl-malonamic acid ethyl ester typically involves the reaction of malonic acid diethyl ester with benzylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the enolate intermediate. The enolate then undergoes nucleophilic substitution with benzylamine to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

2,N-Dibenzyl-malonamic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,N-Dibenzyl-malonamic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,N-Dibenzyl-malonamic acid ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and receptors, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-malonamic acid ethyl ester
  • N-(4-nitro-2-sulfamoyl-phenyl)-malonamic acid methyl ester
  • N-(4-amino-2-sulfamoyl-phenyl)-malonamic acid methyl ester

Uniqueness

2,N-Dibenzyl-malonamic acid ethyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dibenzyl substitution provides steric hindrance and electronic effects that influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

ethyl 2-benzyl-3-(benzylamino)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-2-23-19(22)17(13-15-9-5-3-6-10-15)18(21)20-14-16-11-7-4-8-12-16/h3-12,17H,2,13-14H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMZFUUBJHIFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643054
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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